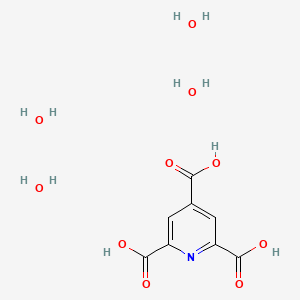
Pyridine-2,4,6-tricarboxylic acid--water (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,4,6-tricarboxylic acid–water (1/4) is a coordination compound that consists of pyridine-2,4,6-tricarboxylic acid and water in a 1:4 ratio. This compound is known for its unique structural properties and its ability to form coordination polymers with various metals. It has significant applications in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2,4,6-tricarboxylic acid can be synthesized through various methods, including hydrothermal synthesis and reaction with metal salts. For instance, it reacts with cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium salts under hydrothermal conditions to form different coordination polymers . The reaction conditions, such as temperature and the presence of pyridine, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production of pyridine-2,4,6-tricarboxylic acid typically involves large-scale hydrothermal synthesis. This method ensures the formation of high-purity compounds with consistent properties. The use of metal salts and controlled reaction conditions allows for the efficient production of the desired coordination polymers.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and reduction. It forms coordination polymers with metals such as cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium .
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., cadmium acetate, manganese chloride) and solvents such as water and pyridine. The reactions are typically carried out under hydrothermal conditions, which involve high temperatures and pressures.
Major Products Formed
The major products formed from these reactions are coordination polymers with different metals
Scientific Research Applications
Pyridine-2,4,6-tricarboxylic acid–water (1/4) has numerous scientific research applications:
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of pyridine-2,4,6-tricarboxylic acid–water (1/4) involves its ability to form coordination bonds with metal ions. The compound’s carboxylate groups coordinate with metal ions, leading to the formation of coordination polymers. These polymers exhibit unique structural properties due to the extensive hydrogen bonding and coordination modes of the carboxylate groups .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
Uniqueness
Pyridine-2,4,6-tricarboxylic acid is unique due to its ability to form coordination polymers with a wide range of metals. Its three carboxylate groups provide multiple coordination sites, leading to the formation of complex structures with unique properties. This distinguishes it from other pyridine carboxylic acids, which have fewer coordination sites and form simpler structures .
Properties
CAS No. |
797052-90-5 |
|---|---|
Molecular Formula |
C8H13NO10 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
pyridine-2,4,6-tricarboxylic acid;tetrahydrate |
InChI |
InChI=1S/C8H5NO6.4H2O/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15;;;;/h1-2H,(H,10,11)(H,12,13)(H,14,15);4*1H2 |
InChI Key |
VLCBXRVUOUTJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


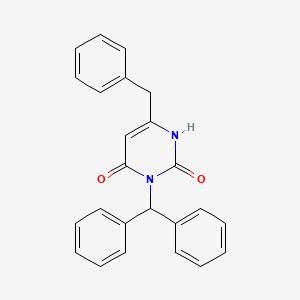
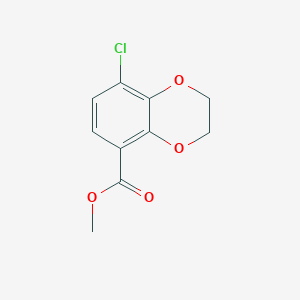
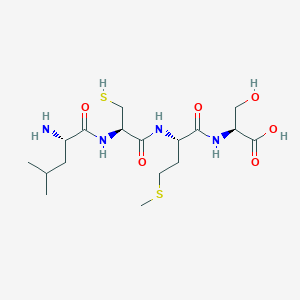
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
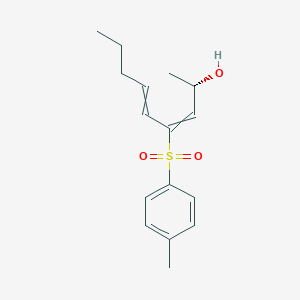
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
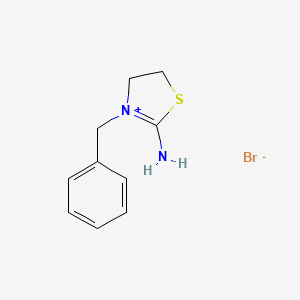
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
